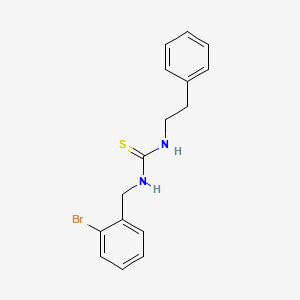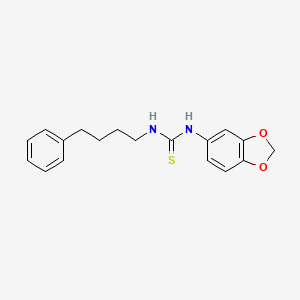
N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea
Übersicht
Beschreibung
N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea, also known as BBPT, is a thiourea derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBPT has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antifungal properties. In
Wirkmechanismus
The exact mechanism of action of N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea is not fully understood. However, studies have suggested that N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea exerts its biological activity by inhibiting various cellular processes, such as DNA synthesis, protein synthesis, and cell proliferation. N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease cell viability and induce cell cycle arrest in cancer cells. N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea has also been shown to inhibit viral replication and reduce viral load in infected cells. Additionally, N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit fungal growth and reduce fungal burden in infected cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea in lab experiments is its broad spectrum of biological activity. N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea has been shown to possess anticancer, antiviral, and antifungal properties, making it a versatile compound for studying various biological processes. However, one limitation of using N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea in lab experiments is its potential toxicity. N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea. One area of interest is the development of N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the molecular targets of N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea and the elucidation of its mechanism of action. Additionally, further studies are needed to explore the potential therapeutic applications of N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea in vivo, including its efficacy and safety in animal models.
Wissenschaftliche Forschungsanwendungen
N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea has also shown antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, N-(2-bromobenzyl)-N'-(2-phenylethyl)thiourea has demonstrated antifungal activity against Candida albicans and Aspergillus fumigatus.
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2S/c17-15-9-5-4-8-14(15)12-19-16(20)18-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDJPAHOIYDBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4284791.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[4-(4-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B4284801.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4284812.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4284817.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4284825.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4284831.png)
![2-{4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4284838.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4284844.png)
![methyl 5-benzyl-2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4284858.png)

![4-[4-allyl-5-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4284866.png)
![2-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4284877.png)
![3-({4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4284884.png)
![N-(2-methylphenyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarboxamide](/img/structure/B4284888.png)